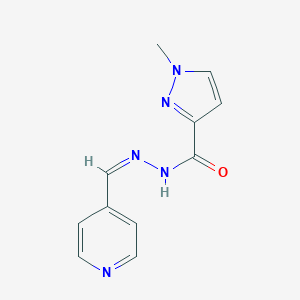
1-methyl-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C13H12N4O This compound is known for its unique structure, which includes a pyrazole ring and a pyridine ring connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic reagents for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the pyrazole or pyridine rings.
Aplicaciones Científicas De Investigación
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. It may interact with specific proteins or enzymes, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-(4-pyridinylmethylene)benzohydrazide: This compound has a similar structure but includes a chloro substituent on the benzene ring, which may alter its chemical reactivity and biological activity.
N-methyl-1-(pyridin-4-yl)methanamine: This compound shares the pyridine ring but differs in the rest of its structure, leading to different chemical and biological properties.
The uniqueness of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H11N5O |
|---|---|
Peso molecular |
229.24g/mol |
Nombre IUPAC |
1-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-16-7-4-10(15-16)11(17)14-13-8-9-2-5-12-6-3-9/h2-8H,1H3,(H,14,17)/b13-8- |
Clave InChI |
GLWDVRWHOISKJK-JYRVWZFOSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
SMILES isomérico |
CN1C=CC(=N1)C(=O)N/N=C\C2=CC=NC=C2 |
SMILES canónico |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


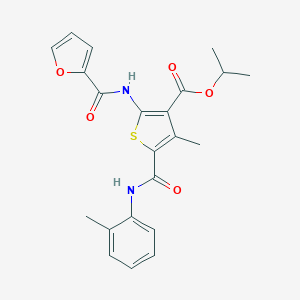
![N-(4-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B451109.png)
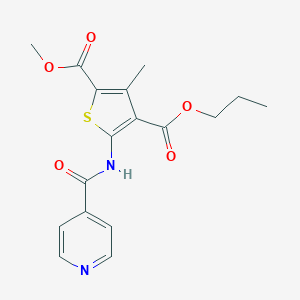
![PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B451112.png)
![N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B451113.png)
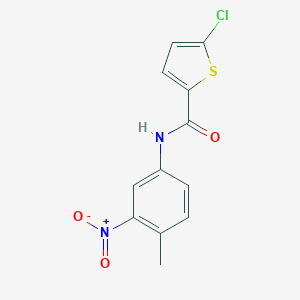
![N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B451116.png)
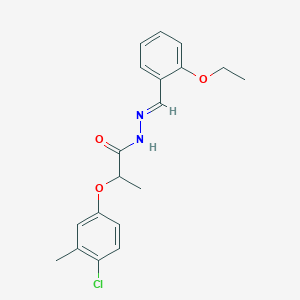
![3-iodo-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B451123.png)
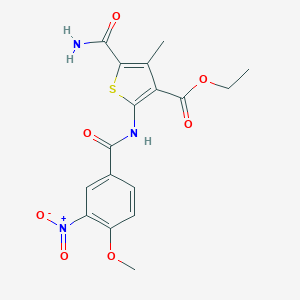
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B451125.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B451128.png)


